RI-1 (3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione) is a small molecule inhibitor of the RAD51 protein, a central player in the homologous recombination (HR) pathway of DNA repair. [, , , , , , , ] This pathway is essential for maintaining genomic stability and repairing DNA double-strand breaks, lesions that can block DNA replication. [, , ] RI-1 specifically targets RAD51, disrupting HR and leading to increased sensitivity of cancer cells to DNA-damaging agents. [, , , , , ]
Mechanism of Action
RI-1 inhibits homologous recombination by covalently binding to RAD51 at cysteine 319. [] This binding likely destabilizes the interface used by RAD51 monomers to assemble into filaments on DNA. [] This disrupts the formation of RAD51 foci in the nucleus after DNA damage, a hallmark of active HR. [, , ] By inhibiting RAD51, RI-1 reduces gene conversion, a mechanism of HR-mediated repair, and stimulates single-strand annealing, an alternative DNA repair pathway. []
Applications
RI-1 has demonstrated potential for enhancing the efficacy of DNA-damaging agents like alkylating drugs and radiation therapy in preclinical studies involving various cancer cell lines, including glioblastoma, multiple myeloma, cervical cancer, and DLBCL. [, , , , , , , ]
The combination of RI-1 with melphalan, an alkylating agent, significantly enhanced melphalan's toxicity against multiple myeloma cells. [, ] This effect was associated with delayed repair of interstrand crosslinks and increased levels of double-strand breaks. [, ]
In glioblastoma, RI-1 potentiated the effects of the alkylating drug CCNU (lomustine). [] Treatment with RI-1 led to a reduction in DNA double-strand breaks and chromosomal aberrations, suggesting an enhancement of CCNU's DNA-damaging effects. []
RI-1 sensitized cervical cancer cells to cisplatin and ionizing radiation. [] This sensitization was linked to a decrease in cell proliferation and an increase in cell cycle arrest, highlighting the role of HR in resistance to these therapies. []
RI-1 serves as a valuable tool for dissecting the complex network of DNA repair pathways. [] By inhibiting HR, RI-1 allows researchers to study the relative contributions of different repair mechanisms, like single-strand annealing and non-homologous end joining. []
RI-1 has been used to investigate the impact of HR on the sensitivity of bone marrow plasma cells to melphalan in multiple myeloma. [] This research identified significant changes in DSB repair efficiency that correlated with clinical outcomes. [, ]
Studies using RI-1 have shown that inhibiting HR can enhance the anti-HBV activity of CRISPR/Cas9 by reducing the level of HBV cccDNA. [] This highlights the role of HR in the persistence of viral DNA and suggests a potential strategy for improving antiviral therapies.
Research has identified a potential link between elevated RAD51 expression in glioma stem cells and their resistance to radiation. [, ] Inhibiting Rad51 with RI-1 radiosensitizes these cells, suggesting that targeting HR may be a promising approach to improve radiotherapy outcomes in glioblastoma. [, ]
Future Directions
Optimized inhibitors: Developing RI-1 analogs with improved stability, pharmacokinetic properties, and target specificity will be crucial for advancing towards clinical trials. []
Compound Description: RI-2 is a small molecule that acts as a RAD51 inhibitor. It was specifically designed as an analog of RI-1 with reduced reactivity to minimize off-target effects and improve stability in biological systems []. Despite lacking the Michael acceptor reactivity of RI-1, RI-2 retains the ability to inhibit RAD51 activity. Research suggests that RI-2 binds reversibly to the same site on RAD51 as RI-1 [].
Relevance: RI-2 is a structurally related compound to RI-1, designed to improve upon the potential limitations of RI-1's reactivity while maintaining its RAD51 inhibitory activity []. Both compounds directly interact with and inhibit RAD51, disrupting homologous recombination repair.
B02
Compound Description: B02 is a small molecule inhibitor of RAD51 [, ]. It has demonstrated efficacy in disrupting homologous recombination repair, a process essential for repairing DNA double-strand breaks.
Relevance: Similar to RI-1, B02 directly targets and inhibits RAD51, highlighting its role as a potential therapeutic agent by disrupting homologous recombination repair [, ]. The use of B02 in conjunction with RI-1 further supports the significance of RAD51 inhibition as a therapeutic target.
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug that acts as a DNA crosslinking agent, interfering with DNA replication and repair mechanisms []. It is commonly used in various cancer treatments, including cervical cancer.
Relevance: While structurally unrelated to RI-1, cisplatin's mechanism of action as a DNA-damaging agent makes it relevant to the research on RI-1 []. The study demonstrated that inhibiting RAD51 with RI-1 increased the sensitivity of cervical cancer cells to cisplatin, suggesting a potential synergistic effect between the two compounds.
Lomustine (CCNU)
Compound Description: Lomustine, also known as CCNU, is a chloroethylating nitrosourea used as a chemotherapy drug []. It induces DNA interstrand crosslinks (ICLs), inhibiting DNA replication and promoting double-strand breaks.
Relevance: Lomustine, similar to other DNA-damaging agents like cisplatin, is relevant to the research on RI-1 due to its ability to induce DNA damage that requires repair []. The study highlighted that combining lomustine with RI-1 enhanced the killing effect on glioblastoma cells, suggesting a synergistic effect between the two compounds.
Mirin
Compound Description: Mirin is a small molecule inhibitor that targets MRE11, a protein involved in the early stages of DNA double-strand break repair []. Inhibiting MRE11 disrupts the repair process and sensitizes cells to DNA-damaging agents.
Relevance: Mirin, while not structurally similar to RI-1, is relevant because both compounds target different stages of the DNA repair pathway []. By inhibiting MRE11, mirin disrupts the recognition of DNA double-strand breaks, while RI-1 targets the HR repair pathway, ultimately leading to increased cell death.
NU7026
Compound Description: NU7026 is a selective inhibitor of DNA-dependent protein kinase (DNA-PK), a critical component of the non-homologous end joining (NHEJ) DNA repair pathway [, ]. Inhibiting DNA-PK disrupts NHEJ, making cells more susceptible to DNA-damaging agents, particularly those that induce double-strand breaks.
Relevance: NU7026 complements the research on RI-1 by targeting a different DNA repair pathway [, ]. While RI-1 inhibits HR, NU7026 targets NHEJ. This distinction suggests that combining these inhibitors could enhance the efficacy of DNA-damaging agents by simultaneously disrupting two major DNA repair pathways.
Rituximab
Compound Description: Rituximab is a monoclonal antibody that targets the CD20 protein found on the surface of B cells [, ]. It is used in the treatment of certain types of B-cell lymphomas and leukemias, including diffuse large B-cell lymphoma (DLBCL).
Relevance: Similar to its synergistic potential with cisplatin, RI-1's interaction with rituximab highlights its potential in enhancing the efficacy of existing cancer treatments [, ]. The study demonstrated that RI-1, by itself or in combination with rituximab, effectively targets CLL cells through both tumor cell-intrinsic and -extrinsic mechanisms.
Venetoclax (VEN)
Compound Description: Venetoclax is a Bcl-2 inhibitor that promotes apoptosis by preventing Bcl-2 from inhibiting pro-apoptotic proteins [, ]. It is used in the treatment of chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Relevance: While structurally unrelated to RI-1, venetoclax, like rituximab, demonstrates the potential for combination therapies with RI-1 in treating CLL [, ]. The research indicated that combining RI-1 with venetoclax resulted in a significant synergistic effect, leading to complete and durable tumor regression in a xenograft model of B-cell lymphoma.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
CDK/CRK inhibitor is an inhibitor of cyclin-dependent kinases (CDK) and CDK-related kinases (CRK) with IC50 values ranging from 9-839 nM in vitro. It is selective, exhibiting less than 20% inhibition of 60 non-CDK/CRK kinases, at a concentration of 1 μM. CDK/CRK inhibitor induces cell cycle arrest in the G1 phase, endoreduplication, and apoptosis in HCT116 cells. It exhibits broad anti-tumor activity with an average GI50 value of <10 nM for 60 tumorigenic cell lines. It also inhibits growth of non-cycling HCT116 cells with an IC50 value of 40 nM. RGB-286147 is a potent, selective & ATP-competitive inhibitor of Cdks.
Negative control for RG7834 RG7834 R-isomer, also known as RO0321, is an enantiomer of RG7834 and a negative control for RG7834. RG7834 R-isomer has R-configuration with CAS#2072057-18-0. RG7834 is a novel oral HBV viral gene expression inhibitor that blocks viral antigen and virion production. RG7834 is highly selective for HBV, and has a unique antiviral profile that is clearly differentiated from nucleos(t)ide analogues.
RGD-mimetic-1 is a novel avß6 selective arginyl-glycinyl-aspartic acid (RGD)-mimetic, demonstrating to bind with extremely high affinity and selectivity for the alphavß6 integrin and having the potential as a clinical tool and therapeutic for investigating the role of avß6 in a range of disease states both pre-clinically and clinically.
RGB-286638 is a multi-kinase inhibitor. It inhibits a variety of kinases, including cyclin-dependent kinase 1 (CDK1), CDK2-7 and CDK9, as well as the tyrosine kinases FMS, JAK2, and c-Src and the serine/threonine kinases GSK3β, TAK1, JNK1A1, JNK1A2, AMPK, and MEK1 (IC50s = 1-55 nM). RGB-286638 inhibits proliferation of multiple myeloma cancer cell lines endogenously expressing mutant and wild-type p53 (EC50s = 20-70 nM), as well as patient-derived multiple myeloma cells when used at concentrations of 50 and 100 nM. It induces G1/S and G2/M cell cycle arrest and apoptosis of MM. S human multiple myeloma cells when used at a concentration of 50 nM. RGB-286638 decreases tumor growth in an MM. S mouse xenograft model when administered at doses of 30 and 40 mg/kg per day for 14 days. RGB-286638 is a multitargeted cyclin-dependent kinase inhibitor. RGB-286638 triggers P53-dependent and -independent anti-multiple myeloma activity through inhibition of transcriptional CDKs. GB-286638 treatment resulted in MM cytotoxicity in vitro associated with inhibition of MM tumor growth and prolonged survival in vivo. RGB-286638 displayed caspase-dependent apoptosis in both wt-p53 and mutant-p53 cells that was closely associated with the downregulation of RNA polymerase II phosphorylation and inhibition of transcription. RGB-286638 triggered p53 accumulation via nucleolar stress and loss of Mdm2, accompanied by induction of p53 DNA-binding activity.
RGN47169, also known as PROTAC_RIPK 2 and PROTAC RIPK degrader-2, is a nonpeptidic PROTAC which potently targets serine-threonine kinase RIPK2 and has highly selective for RIPK2 degradation. RGN47169 has CAS#1801547-16-9. RGN47169 was first reported in Nat Chem Biol. 2015 Aug;11(8):611-7. RGN47169 has no formal code name. For the convenience of scientific communication, we temporally name it as RGN47169 (three letters from the inchi Key and last 5 digit of its CAS#. The name was made based on Hodoodo Chemical Nomenclature.